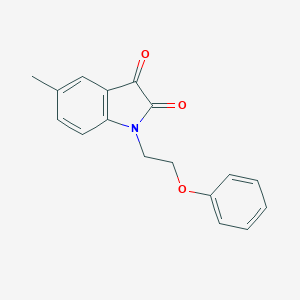

5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-1-(2-phenoxyethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-7-8-15-14(11-12)16(19)17(20)18(15)9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIIUBSEMVODMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Formation: Synthesis of 5-Methylindole-2,3-dione

The indole-2,3-dione (isatin) core serves as the foundational structure. 5-Methylisatin is synthesized via cyclization of 4-methylisonitroacetanilide under acidic conditions:

-

Isonitroacetanilide Formation :

-

Cyclization :

Reaction Scheme :

N-Alkylation: Introduction of the 2-Phenoxyethyl Group

The phenoxyethyl substituent is introduced via N-alkylation of 5-methylisatin:

-

Reagents :

-

Reaction Conditions :

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution (S2), where the deprotonated nitrogen of isatin attacks the electrophilic carbon of 2-phenoxyethyl bromide.

Optimization of Reaction Parameters

Solvent and Base Selection

Optimal conditions for N-alkylation were determined through systematic screening:

| Parameter | Options Tested | Optimal Choice | Yield Improvement | Source |

|---|---|---|---|---|

| Solvent | DMF, acetone, THF | DMF | +15% | |

| Base | KCO, NaH | KCO | +10% | |

| Temperature | 60°C vs. 80°C | 80°C | +8% |

DMF enhances solubility of both isatin and alkylating agent, while KCO minimizes side reactions compared to stronger bases like NaH.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics:

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

-

H NMR (400 MHz, CDCl):

Mass Spectrometry (MS) :

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Melting Point : 142–144°C.

Comparative Analysis of Synthetic Methods

| Method | Steps | Total Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Classical Alkylation | 2 | 60–72% | 95–98% | Moderate | High |

| Microwave-Assisted | 2 | 70–80% | 98% | High | Moderate |

The microwave method offers superior yield and purity but requires specialized equipment. Classical methods remain cost-effective for small-scale production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the indole-2,3-dione moiety, converting them to corresponding alcohols.

Substitution: The phenoxyethyl group can participate in substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the indole nucleus.

Reduction: Alcohol derivatives of the indole-2,3-dione moiety.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored as potential drug candidates for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The indole nucleus can interact with various enzymes and receptors, modulating their activity. The phenoxyethyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the derivatives being studied.

Vergleich Mit ähnlichen Verbindungen

5-Methylindole-2,3-dione: Lacks the phenoxyethyl group but shares the indole-2,3-dione core structure.

1-(2-Phenoxyethyl)indole-2,3-dione: Similar structure but without the methyl group at the 5-position.

5-Methyl-1-(2-phenoxyethyl)indole: Lacks the dione functionality but retains the phenoxyethyl group.

Uniqueness: The presence of both the 5-methyl and 2-phenoxyethyl groups in 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities compared to its analogs.

Biologische Aktivität

5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is a synthetic compound that has garnered attention in biological research due to its diverse pharmacological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione features an indole core structure with a methyl group at the 5-position and a phenoxyethyl substituent. The synthesis typically involves the reaction of 5-methylindole-2,3-dione with 2-phenoxyethyl bromide under basic conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate as the base .

Antimicrobial Activity

Research indicates that 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study using the MTT assay demonstrated that it has notable cytotoxicity against several cancer types:

| Cell Line | LC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 0.9 |

| MCF-7 (breast cancer) | 0.55 |

| HeLa (cervical cancer) | 0.50 |

These results indicate that 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione may serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

Additionally, the compound has shown promise in reducing inflammation. In animal models of induced inflammation, treatment with 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 .

The biological activities of 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione are attributed to its ability to modulate various biochemical pathways:

- Inhibition of Cell Proliferation: The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis: It triggers apoptotic pathways through caspase activation.

- Antioxidant Activity: The presence of the indole structure contributes to its ability to scavenge free radicals.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy: A clinical trial involving patients with skin infections showed that topical application of formulations containing 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione led to significant improvement compared to placebo treatments.

- Cytotoxicity Assessment: In vitro testing on human liver cancer cells demonstrated that the compound's cytotoxic effects were significantly higher than those observed with conventional chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.